molecular formula C12H17F3O B14293245 1,1,1-Trifluorododec-3-yn-2-one CAS No. 117710-68-6

1,1,1-Trifluorododec-3-yn-2-one

Cat. No.: B14293245
CAS No.: 117710-68-6
M. Wt: 234.26 g/mol
InChI Key: KVRIETRXMCEVCU-UHFFFAOYSA-N
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Description

1,1,1-Trifluorododec-3-yn-2-one is a fluorinated organic compound with the molecular formula C10H13F3O. It is characterized by the presence of a trifluoromethyl group attached to a dodecynone backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluorododec-3-yn-2-one typically involves the reaction of trifluoroacetic acid with an appropriate alkyne precursor. One common method includes the use of trifluoroacetic anhydride and a terminal alkyne in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often employs continuous synthesis techniques. This involves the continuous introduction of raw materials into a reactor, followed by continuous extraction of the product. This method enhances efficiency and safety, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluorododec-3-yn-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,1,1-Trifluorododec-3-yn-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluorododec-3-yn-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1,1,1-Trifluorododec-3-yn-2-one is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it particularly valuable in applications requiring specific hydrophobicity and reactivity .

Properties

CAS No.

117710-68-6

Molecular Formula

C12H17F3O

Molecular Weight

234.26 g/mol

IUPAC Name

1,1,1-trifluorododec-3-yn-2-one

InChI

InChI=1S/C12H17F3O/c1-2-3-4-5-6-7-8-9-10-11(16)12(13,14)15/h2-8H2,1H3

InChI Key

KVRIETRXMCEVCU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CC(=O)C(F)(F)F

Origin of Product

United States

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